2-(3,4-Diethoxybenzyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-(3,4-Diethoxybenzyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a benzothieno ring fused with a triazolopyrimidine core. The presence of diethoxybenzyl groups further enhances its chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 2-(3,4-Diethoxybenzyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps. One common method includes the cyclocondensation of β-carbonyl-substituted benzo[f]chromenes with hydrazine derivatives . The reaction is typically carried out in acetic acid under reflux conditions for several hours. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, often using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: The compound can undergo cyclization reactions to form more complex structures, often catalyzed by acids or bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3,4-Diethoxybenzyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Diethoxybenzyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound’s ability to form hydrogen bonds and interact with active sites of enzymes makes it a potent inhibitor.
Comparison with Similar Compounds
Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Triazolothiadiazine: Exhibits diverse pharmacological activities, including anticancer and antimicrobial properties.
Tris[1,2,4]triazolo[1,3,5]triazine: Used in constructing star-shaped derivatives for various applications.
Compared to these compounds, 2-(3,4-Diethoxybenzyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique benzothieno ring and diethoxybenzyl groups, which enhance its chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C22H24N4O2S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
4-[(3,4-diethoxyphenyl)methyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C22H24N4O2S/c1-3-27-16-10-9-14(11-17(16)28-4-2)12-19-24-21-20-15-7-5-6-8-18(15)29-22(20)23-13-26(21)25-19/h9-11,13H,3-8,12H2,1-2H3 |
InChI Key |
GOHQZZDIDFNSDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2=NN3C=NC4=C(C3=N2)C5=C(S4)CCCC5)OCC |
Origin of Product |
United States |
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